molecular formula C18H19NO4 B2947578 [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate CAS No. 318959-02-3

[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate

Cat. No. B2947578
CAS RN: 318959-02-3
M. Wt: 313.353
InChI Key: BUBFQPZBFCTNKK-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate” is a chemical compound with the molecular formula C18H19NO4 . It is also known by its synonyms “this compound” and "[(1S,2R)-1-acetamido-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methyl acetate" .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 524.5±49.0 °C, a predicted density of 1.24±0.1 g/cm3, and a predicted pKa of 14.73±0.40 .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis Techniques

    Research on similar compounds, such as 3-amino-1H-benzo[f]chromenes, reveals advancements in synthetic methods. For instance, α-functionalized ketene N,S-acetals have been used as two-carbon synthons in reactions with 1,2-naphthoquinone 1-methide, showcasing a [4+2] cycloaddition process. Quantum-chemical methods helped study the synchronicity of the Diels–Alder reaction, indicating a potential pathway for creating structurally related compounds (Lukashenko et al., 2020).

  • Copper-Mediated Synthesis

    Another study highlights the copper acetate mediated synthesis of sulfonyl chromen-4-ones, showcasing an efficient and facile transformation of sulfonylacetylenes with salicylic acids. This method underscores the versatility of metal-catalyzed reactions in creating chromene derivatives, which could be analogous to the compound of interest (Chang et al., 2018).

Crystal Structure Analysis

  • X-ray Crystallography: The structural characterization of chromene derivatives through X-ray crystallography provides essential insights into their molecular geometry and potential intermolecular interactions. A study on isomeric 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthyl acetate and its analogs revealed details about their crystalline structure, offering clues to their reactivity and physical properties (Srinivasan et al., 2012).

Advanced Synthesis

  • Ultrasound-assisted Synthesis: The application of ultrasound irradiation in the synthesis of 1H-benzo[f]chromene derivatives catalyzed by novel iron-based catalysts represents a rapid and efficient method under solvent-free conditions. This approach underscores the importance of green chemistry principles in the synthesis of complex organic molecules, potentially including derivatives of the compound (Sandaroos & Damavandi, 2013).

properties

IUPAC Name

[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFQPZBFCTNKK-KSSFIOAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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